5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidinone ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidinones or reduced aromatic rings.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, where it could be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-6-(p-tolyl)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
5-Phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the p-tolyl group, potentially affecting its interaction with biological targets.
Uniqueness
The presence of both the p-tolyl and trifluoromethyl groups in 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one makes it unique, potentially offering a combination of enhanced biological activity and metabolic stability.
Biological Activity
5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with trifluoromethyl substitutions often enhance antibacterial activity against various pathogens.
- Case Study Findings : A study highlighted that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one | 3.12 - 12.5 | S. aureus, E. coli |
Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. The presence of specific substituents can significantly influence the efficacy of these compounds against various cancer cell lines.
- Research Findings : In vitro studies have shown that certain pyrimidine derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity . The trifluoromethyl group has been associated with increased lipophilicity, enhancing cellular uptake and bioactivity.
Cell Line | IC50 (µM) | Compound |
---|---|---|
HeLa | 10 | 5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one |
MCF7 | 15 | 5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.
- Experimental Data : A recent study demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the SAR of related compounds:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity and bioactivity |
Phenyl Group | Enhances antimicrobial action |
p-Tolyl Group | Contributes to anticancer activity |
Properties
CAS No. |
651316-08-4 |
---|---|
Molecular Formula |
C18H13F3N2O |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13F3N2O/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(24)23-17(22-15)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
InChI Key |
WWKURJHDGHRWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.